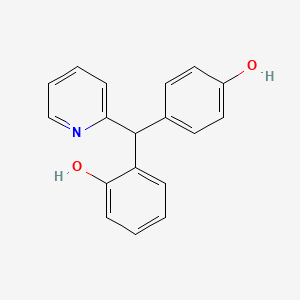

2,4'-(2-Piridilmetilen)difenol

Descripción general

Descripción

2,4’-(2-Pyridylmethylene)diphenol: is a chemical compound with the molecular formula C₁₈H₁₅NO₂ It is known for its unique structure, which includes a pyridine ring attached to a diphenol moiety through a methylene bridge

Aplicaciones Científicas De Investigación

2,4’-(2-Pyridylmethylene)diphenol has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic properties.

Biology: The compound is investigated for its potential as an antioxidant due to its phenolic structure.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.

Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mecanismo De Acción

Target of Action

Bisacodyl, the parent compound, is known to stimulate enteric neurons .

Mode of Action

Bisacodyl, the parent compound, works by stimulating enteric neurons to cause peristalsis, ie, colonic contractions . It is also a contact laxative; it increases fluid and salt secretion .

Biochemical Pathways

Bisacodyl is known to affect ion secretion into the lumen of the gut, involving potassium secretion when acting from the luminal site and nerve-mediated chloride and bicarbonate secretion once absorbed .

Pharmacokinetics

Bisacodyl is known to be deacetylated to the active bis-(p-hydroxyphenyl)-pyridyl-2-methane (bhpm) by an intestinal deacetylase . The effect of Bisacodyl was sustained for up to 3.5 hours, which was the longest recording period .

Result of Action

Bisacodyl is known to directly enhance the motility, reduce transit time, and increase the water content of the stool .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4’-(2-Pyridylmethylene)diphenol typically involves the condensation of 2-pyridinecarboxaldehyde with 2,4-dihydroxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. After completion, the product is isolated through filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 2,4’-(2-Pyridylmethylene)diphenol are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Análisis De Reacciones Químicas

Types of Reactions

2,4’-(2-Pyridylmethylene)diphenol can undergo various chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form the corresponding dihydroxy derivative using reducing agents such as sodium borohydride.

Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Quinones.

Reduction: Dihydroxy derivatives.

Substitution: Ethers or esters.

Comparación Con Compuestos Similares

Similar Compounds

- 2,2’-(Pyridin-2-ylmethylene)diphenol

- 4,4’-(Pyridin-2-ylmethylene)diphenol

Comparison

2,4’-(2-Pyridylmethylene)diphenol is unique due to the specific positioning of the pyridine ring and the phenolic groups, which influence its reactivity and binding properties. Compared to its isomers, such as 2,2’-(Pyridin-2-ylmethylene)diphenol and 4,4’-(Pyridin-2-ylmethylene)diphenol, it may exhibit different coordination behavior with metal ions and varying antioxidant activities. This uniqueness makes it a valuable compound for specific applications in research and industry.

Actividad Biológica

2,4'-(2-Pyridylmethylene)diphenol, also known as 2,4'-dihydroxy-2-pyridinecarboxaldehyde, is a compound that has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The chemical formula for 2,4'-(2-Pyridylmethylene)diphenol is . The compound features two hydroxyl groups (-OH) and a pyridine ring, which contribute to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 281.31 g/mol |

| Melting Point | 150-155 °C |

| Solubility | Soluble in organic solvents |

| Functional Groups | Hydroxyl, Pyridine |

Antioxidant Properties

One of the most significant biological activities of 2,4'-(2-Pyridylmethylene)diphenol is its antioxidant capacity . The phenolic groups in the structure allow the compound to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. Studies have demonstrated that this compound can reduce oxidative damage in cellular models, suggesting potential applications in preventing diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Antimicrobial Activity

Research indicates that 2,4'-(2-Pyridylmethylene)diphenol exhibits antimicrobial properties against various pathogens. It has shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. For instance, it has been shown to inhibit certain oxidases and hydrolases, which could have implications for treating diseases where these enzymes play a critical role. This inhibition can alter metabolic pathways and potentially provide therapeutic benefits.

Case Studies and Research Findings

- Antioxidant Activity Study : A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant activity of various phenolic compounds, including 2,4'-(2-Pyridylmethylene)diphenol. The results indicated a significant reduction in lipid peroxidation levels in vitro, highlighting its potential as a natural antioxidant.

- Antimicrobial Efficacy : In a clinical trial assessing the antimicrobial effects of various compounds on wound infections, 2,4'-(2-Pyridylmethylene)diphenol was found to significantly reduce bacterial counts within infected tissues compared to control groups. This suggests its potential utility in wound care applications.

- Enzyme Inhibition Mechanism : A biochemical analysis revealed that 2,4'-(2-Pyridylmethylene)diphenol acts as a competitive inhibitor for certain enzymes involved in metabolic processes. This finding opens avenues for further research into its role in metabolic disorders.

Propiedades

IUPAC Name |

2-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c20-14-10-8-13(9-11-14)18(16-6-3-4-12-19-16)15-5-1-2-7-17(15)21/h1-12,18,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUAQDGAFHHTBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=CC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801254175 | |

| Record name | 2-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16985-05-0 | |

| Record name | 2-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16985-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-(2-Pyridylmethylene)diphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016985050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-(2-PYRIDYLMETHYLENE)DIPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E2GA7AVTD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.